2-Methyl-3-thioacetoxy-4,5-dihydrofuran

描述

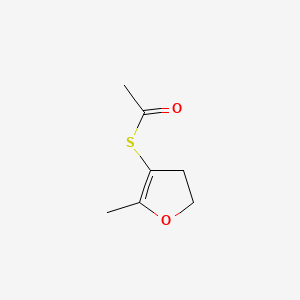

Structure

3D Structure

属性

IUPAC Name |

S-(5-methyl-2,3-dihydrofuran-4-yl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2S/c1-5-7(3-4-9-5)10-6(2)8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYAMYYOQBGPRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCO1)SC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601019834 | |

| Record name | 2-Methyl-3-thioacetoxy-4,5-dihydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow liquid; sulfury aroma | |

| Record name | 2-Methyl-3-thioacetoxy-4,5-dihydrofuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1021/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

40.00 to 42.00 °C. @ 0.10 mm Hg | |

| Record name | S-(4,5-Dihydro-2-methyl-3-furanyl) ethanethioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in fats; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 2-Methyl-3-thioacetoxy-4,5-dihydrofuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1021/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.132-1.139 | |

| Record name | 2-Methyl-3-thioacetoxy-4,5-dihydrofuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1021/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

26486-14-6 | |

| Record name | S-(4,5-Dihydro-2-methyl-3-furanyl) ethanethioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26486-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-thioacetoxy-4,5-dihydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026486146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-thioacetoxy-4,5-dihydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(4,5-dihydro-2-methyl-3-furyl) ethanethioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3-THIOACETOXY-4,5-DIHYDROFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90S7214W4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-(4,5-Dihydro-2-methyl-3-furanyl) ethanethioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 2 Methyl 3 Thioacetoxy 4,5 Dihydrofuran

Historical and Current Synthetic Routes to 2-Methyl-3-thioacetoxy-4,5-dihydrofuran

The traditional synthesis of this compound is a two-step process. First, the dihydrofuran core is synthesized, followed by the addition of the thioacetoxy functional group.

A historical and straightforward method for preparing 4,5-dihydro-2-methylfuran involves the acid-catalyzed dehydration and cyclization of 5-hydroxy-2-pentanone (acetopropanol). This intramolecular reaction typically employs a non-volatile acid catalyst to avoid side reactions in the distillation system. google.com The regioselectivity is controlled by the precursor's structure, leading specifically to the 4,5-dihydro isomer.

Modern synthetic chemistry offers a variety of methods for constructing substituted dihydrofuran rings with greater control over regioselectivity and stereoselectivity. These include:

Palladium-Catalyzed Cyclizations: Palladium catalysts are widely used for the synthesis of heterocyclic compounds. For instance, the palladium-catalyzed reaction of γ-hydroxy terminal alkenes with aryl or vinyl bromides can produce substituted tetrahydrofurans, and related methodologies can be adapted for dihydrofuran synthesis. scispace.com Palladium-catalyzed Heck reactions of 2,3-dihydrofuran can also yield substituted products. nih.gov Furthermore, palladium-catalyzed cycloisomerization of (Z)-2-en-4-yn-1-ols provides a facile route to substituted furans, and variations of this approach can target dihydrofurans. acs.org

Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming cyclic olefins, including dihydrofurans, from acyclic diene precursors. bohrium.comwikipedia.org This method, often employing ruthenium-based catalysts like Grubbs' catalysts, is known for its functional group tolerance and its ability to form rings of various sizes. wikipedia.orgorganic-chemistry.org The regioselectivity is determined by the placement of the alkene moieties in the starting material.

[3+2] Cycloaddition Reactions: These reactions provide a convergent approach to building the five-membered dihydrofuran ring. For example, organocatalytic asymmetric domino Michael-SN2 reactions between α-bromonitroalkenes and 1,3-dicarbonyl compounds can yield highly functionalized and enantiomerically enriched 2,3-dihydrofurans. metu.edu.tr

The choice of method depends on the desired substitution pattern and stereochemistry of the final product. For the specific synthesis of the 2-methyl-4,5-dihydrofuran core, intramolecular cyclization of an appropriate precursor like 5-hydroxy-2-pentanone remains a direct and effective route.

Once the 2-methyl-4,5-dihydrofuran core is obtained, the next step is the introduction of the thioacetoxy group (-S-C(O)CH₃) at the C-3 position. This is typically achieved through the addition of thioacetic acid (CH₃COSH) across the double bond of the dihydrofuran ring.

This reaction often proceeds via a radical mechanism, which is crucial for achieving the desired regioselectivity. The anti-Markovnikov addition of the thioacetyl radical to the double bond results in the sulfur atom bonding to the less substituted carbon (C-3), yielding the target molecule. rsc.org The reaction can be initiated by radical initiators or under photochemical conditions. rsc.org

Alternative methods for forming thioesters include the reaction of a thiol with a carboxylic acid derivative (like an acyl chloride or anhydride) or the alkylation of a thioacetate (B1230152) salt with an appropriate electrophile. wikipedia.orgwikipedia.orgresearchgate.net However, for the synthesis of this compound, the direct addition of thioacetic acid to the pre-formed dihydrofuran ring is the most common and regioselective approach. google.com

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product while minimizing side reactions and waste. Key parameters for optimization in the synthesis of this compound are outlined below.

Table 1: Optimization Parameters for Dihydrofuran Core Synthesis

| Parameter | Condition | Rationale and Findings |

| Catalyst | Acid catalyst (e.g., phosphoric acid) for cyclization; Palladium or Ruthenium catalysts for modern methods. | For acid-catalyzed cyclization, the concentration is critical; too much acid can lead to polymerization. google.com In palladium-catalyzed reactions, the choice of palladium precursor (e.g., Pd(OAc)₂, [PdCl(allyl)]₂) and ligands significantly impacts conversion and selectivity. nih.gov |

| Solvent | High-boiling point solvent for dehydration; Specific solvents like DMF, acetonitrile, or toluene for catalytic reactions. | The solvent can influence catalyst stability and solubility of reactants. In some Heck reactions, ionic liquids have been shown to increase the yield of arylated dihydrofurans. nih.gov |

| Temperature | Varies with the method; Distillation temperature for cyclization; Ambient to elevated temperatures for catalytic reactions. | Temperature control is crucial to balance reaction rate with catalyst stability and prevention of side-product formation. |

| Reactant Concentration | High dilution can favor intramolecular cyclization over intermolecular polymerization. | This is particularly important in RCM to promote the desired ring-closing reaction. |

Table 2: Optimization Parameters for Thioacetoxy Group Introduction

| Parameter | Condition | Rationale and Findings |

| Initiator | AIBN (Azobisisobutyronitrile) or UV light for radical addition. | The choice and concentration of the initiator can control the rate of the radical addition and minimize unwanted side reactions. |

| Solvent | Typically non-polar organic solvents. | The solvent should be inert to radical conditions and facilitate the dissolution of both the dihydrofuran and thioacetic acid. |

| Temperature | Mild to moderate temperatures are usually sufficient for radical reactions. | Higher temperatures can sometimes lead to decomposition of the product or initiator. |

| Stoichiometry | A slight excess of one reactant may be used to ensure complete conversion of the other. | Careful control of the molar ratio of dihydrofuran to thioacetic acid is necessary to optimize yield. |

Novel Approaches to the Synthesis of this compound

Recent advances in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methods. These novel approaches often rely on advanced catalytic systems and the principles of green chemistry.

Modern catalysis offers powerful alternatives to traditional cyclization methods for constructing the dihydrofuran core. These strategies often provide higher selectivity and milder reaction conditions.

Gold and Silver Catalysis: Gold and silver catalysts are known for their ability to activate alkynes and allenes toward nucleophilic attack. Intramolecular hydroalkoxylation of hydroxyallenes or cycloisomerization of alkynyl ketones catalyzed by gold(I) or silver(I) complexes can produce highly substituted dihydrofurans regioselectively. nih.govorganic-chemistry.org For example, a 5-endo-dig cyclization of a suitably designed precursor could yield the desired dihydrofuran ring. rsc.orgnih.gov

Palladium Catalysis: Beyond the Heck reaction, palladium catalysis enables a range of transformations. Palladium-catalyzed [3+2] cycloadditions of propargylic esters with β-ketoesters can form 2,3-dihydrofurans with high enantioselectivity. organic-chemistry.org Multi-component reactions catalyzed by palladium can also assemble complex dihydrofuran structures from simple starting materials. rsc.org

Ruthenium Catalysis: Ring-closing metathesis (RCM) using second-generation Grubbs' catalysts (ruthenium-based) is highly efficient for creating dihydrofuran rings from diene precursors under mild conditions. organic-chemistry.orgorganic-chemistry.org These catalysts exhibit excellent functional group tolerance and activity. organic-chemistry.org

Iron Catalysis: In the pursuit of cheaper and more sustainable catalysts, iron-based systems have been developed. For instance, an iron catalyst can promote the intramolecular hydroalkoxylation of α-allenic alcohols to provide 2,3-dihydrofurans under mild conditions. organic-chemistry.org

Table 3: Comparison of Catalytic Strategies for Dihydrofuran Synthesis

| Catalytic System | Precursor Type | Key Advantages |

| Gold(I)/Silver(I) | Hydroxy-alkynes/allenes | High regioselectivity, mild conditions, 5-endo cyclization possible. organic-chemistry.orgrsc.orgnih.gov |

| Palladium(0)/Palladium(II) | Alkenols, alkynols, dienes | Versatile, high stereoselectivity possible, well-established. nih.govrsc.orgacs.org |

| Ruthenium Carbene | Dienes | Excellent functional group tolerance, drives reaction by ethylene release. bohrium.comwikipedia.org |

| Iron(III) | Allenic alcohols | Inexpensive, environmentally benign metal, mild conditions. organic-chemistry.org |

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several principles can be applied to the synthesis of this compound.

Use of Renewable Feedstocks: The synthesis of the dihydrofuran core can potentially start from biomass-derived platform molecules. For instance, furfural (B47365), which is produced from hemicellulose, can be a starting point for the synthesis of 2-methylfuran and subsequently 2-methyltetrahydrofuran. nih.govgoogle.com While this leads to a saturated ring, similar bio-based strategies could be envisioned for dihydrofuran precursors.

Atom Economy: Synthetic methods that maximize the incorporation of all materials used in the process into the final product are preferred. Catalytic reactions like RCM are inherently atom-economical, as the main byproduct is a small, volatile molecule like ethylene. wikipedia.org

Use of Safer Solvents: A major focus of green chemistry is replacing hazardous organic solvents with safer alternatives. thieme-connect.com Bio-based solvents, derived from renewable resources, are gaining traction. core.ac.ukresearchgate.netwhiterose.ac.uk Examples include ethanol, p-cymene (from terpenes), and 2-methyltetrahydrofuran itself (which can be derived from levulinic acid). sigmaaldrich.com The use of these greener solvents can significantly reduce the environmental impact of the synthesis. sigmaaldrich.com

Table 4: Potential Green Solvents for Synthesis

| Solvent | Origin | Potential Application |

| Ethanol | Fermentation of sugars (biomass) | Reaction medium for various steps. sigmaaldrich.com |

| p-Cymene | Terpenes (plant-derived) | Replacement for toluene in catalytic reactions. core.ac.ukresearchgate.net |

| Cyclopentyl methyl ether (CPME) | Synthetic, but considered greener than THF or DCM | General purpose solvent for organic reactions. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass (e.g., levulinic acid) | Greener alternative to tetrahydrofuran (THF). |

By integrating advanced catalytic methods with green chemistry principles, the synthesis of this compound can be made more efficient, selective, and sustainable.

Flow Chemistry and Continuous Processing in Compound Synthesis

The application of flow chemistry and continuous processing represents a significant advancement in the synthesis of thioesters, including this compound. These technologies offer numerous advantages over traditional batch processes, such as improved heat and mass transfer, enhanced safety for handling reactive intermediates, greater process control, and higher reproducibility. mdpi.com

Continuous-flow microreactors, in particular, have demonstrated high efficiency in thioester synthesis. For instance, lipase-catalyzed transesterification reactions of thiols with vinyl esters have been successfully performed in continuous-flow systems. mdpi.com In one study, using an immobilized lipase catalyst (Lipase TL IM), a variety of thioesters were synthesized with conversions reaching 96% under optimized conditions. mdpi.com This enzymatic approach in a flow microreactor significantly reduces reaction times—from over 24 hours in batch mode to as little as 30 minutes—and simplifies product purification. mdpi.com

Photocatalytic methods integrated into continuous-flow setups also offer a rapid and efficient route to thioesters on a gram scale. organic-chemistry.org These processes can utilize readily available carboxylic acids and disulfides, broadening the scope of accessible thioester compounds. organic-chemistry.org While specific application to this compound is not extensively detailed in public literature, these general methodologies provide a strong framework for its potential production. The key benefits include mild reaction conditions, short reaction times, and high yields, which are all desirable for industrial-scale synthesis. mdpi.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Thioesters

| Parameter | Conventional Batch Processing | Continuous Flow Processing |

|---|---|---|

| Reaction Time | Hours to days (e.g., >24 hours) mdpi.com | Minutes (e.g., ~30 minutes) mdpi.com |

| Process Control | Limited control over temperature and mixing gradients | Precise control over temperature, pressure, and residence time mdpi.com |

| Safety | Higher risk with exothermic reactions and hazardous reagents | Improved safety due to small reaction volumes and better heat dissipation mdpi.com |

| Scalability | Challenging scale-up | Easier to scale by numbering-up or extended operation time organic-chemistry.org |

| Yield & Purity | Often lower yields and more byproducts | Typically higher yields and purity due to enhanced selectivity mdpi.com |

Precursor Chemistry for this compound

The successful synthesis of the target compound is critically dependent on the efficient preparation and reactivity of its key precursors: 4,5-Dihydro-2-methylfuran and a thioacetylating agent, typically thioacetic acid.

Synthesis and Functionalization of 4,5-Dihydro-2-methylfuran

4,5-Dihydro-2-methylfuran (DHMF) serves as the foundational heterocyclic scaffold. The primary and most direct method for its synthesis involves the acid-catalyzed cyclization and dehydration of 5-hydroxy-2-pentanone (also known as gamma-acetopropanol). google.comnii.ac.jp

This transformation is typically achieved by distilling 5-hydroxy-2-pentanone in the presence of a catalytically effective amount of a non-volatile acid. google.com A Chinese patent details a method where 5-hydroxy-2-pentanone is heated in an oil bath at 200°C with 0.3 mol/L phosphoric acid, followed by atmospheric distillation to collect the DHMF product at 70-90°C with a 95% yield. google.com Maintaining a constant volume of the reactant during distillation has been shown to improve conversion rates significantly, reaching up to 85%, compared to a simple batch distillation which yielded only 56%. google.com

Table 2: Catalysts and Conditions for 4,5-Dihydro-2-methylfuran Synthesis

| Precursor | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| 5-Hydroxy-2-pentanone | Phosphoric Acid | Distillation at 200°C | 95% | google.com |

| gamma-Acetopropanol | Non-volatile acids (e.g., H₃PO₄, H₂SO₄) | Continuous distillation | 84-85% | google.com |

| gamma-Acetopropanol | 0.3 N Phosphoric Acid | Batch distillation | 56% | google.com |

Once synthesized, the dihydrofuran ring can be functionalized through various reactions. While the direct thioacetoxylation at the 3-position is the reaction of interest for the target compound, other functionalizations include chlorination to produce 2,3-dichlorotetrahydro-2-methylfuran and palladium-catalyzed Heck reactions to introduce aryl groups. google.comorganic-chemistry.org

Preparation and Reactivity of Thioacetic Acid and its Derivatives

Thioacetic acid (CH₃C(O)SH) is the key reagent for introducing the thioacetoxy group. It is typically prepared by reacting acetic anhydride with hydrogen sulfide or by the action of phosphorus pentasulfide on glacial acetic acid. wikipedia.org It is a yellow liquid with a potent odor and is more acidic than acetic acid, with a pKa near 3.4. wikipedia.orgwikipedia.org

The reactivity of thioacetic acid is dominated by its conjugate base, the thioacetate anion (CH₃C(O)S⁻). wikipedia.org This anion is a potent nucleophile that readily participates in reactions to form thioesters. A common application is the reaction with alkyl halides to introduce a thiol group in a two-step process involving the formation and subsequent hydrolysis of a thioester intermediate. wikipedia.org

In the context of synthesizing this compound, thioacetic acid adds across the double bond of 4,5-dihydro-2-methylfuran. A patent describes a process where 4,5-dihydro-2-methylfuran reacts directly with thioacetic acid in the presence of piperidine to yield the thioester intermediate. google.com The nucleophilic nature of the thioacetate allows it to attack the electron-deficient carbon of the enol ether double bond in the dihydrofuran ring, leading to the formation of the desired product. The regioselectivity of this addition is a critical factor in the synthesis.

Synthetic Challenges and Future Directions in this compound Production

Despite established synthetic routes, the production of this compound faces several challenges. A primary difficulty in thioester synthesis, in general, is the need for activating agents or harsh conditions, such as high temperatures or the use of transition metal catalysts, which can present environmental and cost drawbacks. researchgate.net The handling of volatile and malodorous sulfur compounds like thioacetic acid requires specialized equipment and procedures to ensure workplace safety and prevent environmental release. Furthermore, controlling the regioselectivity of the thioacetic acid addition to the dihydrofuran ring is crucial to avoid the formation of unwanted isomers and ensure high product purity.

Future research is likely to focus on overcoming these challenges. The development of greener and more efficient catalytic systems is a major goal. This includes exploring biocatalytic methods, such as the use of enzymes like lipases, which can operate under mild conditions with high selectivity. mdpi.com Further optimization of continuous flow processes will be pivotal for improving the safety, scalability, and cost-effectiveness of production. organic-chemistry.org The development of novel, odorless sulfur-donating reagents could also mitigate the handling issues associated with traditional thiol chemistry. As the demand for complex flavor and fragrance compounds grows, the pursuit of innovative, sustainable, and efficient synthetic methodologies for molecules like this compound will continue to be a priority in organic synthesis.

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 3 Thioacetoxy 4,5 Dihydrofuran

Reaction Pathways of the Thioacetoxy Group

The thioacetoxy group, -S-C(=O)CH₃, is an analog of an ester where the alkoxy oxygen is replaced by a sulfur atom. This substitution significantly influences the group's reactivity, particularly in acyl transfer reactions. Thioesters, such as acetyl-CoA, are crucial acyl-transfer agents in biochemical systems. libretexts.orgrsc.org

Thioesters undergo hydrolysis to yield a thiol and a carboxylic acid. wikipedia.orgwikipedia.org This reaction can be catalyzed by either acid or base. In the case of 2-methyl-3-thioacetoxy-4,5-dihydrofuran, hydrolysis results in the formation of 2-methyl-4,5-dihydro-3-furanthiol and acetic acid. nih.gov

Under basic conditions, the mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the thioester. This step forms a tetrahedral intermediate. acs.org The intermediate then collapses, expelling the thiolate anion as the leaving group, which is more stable than an alkoxide, making thioesters generally more reactive towards nucleophilic acyl substitution than their oxygen-ester counterparts. nih.gov The thiolate is subsequently protonated to form the final thiol product.

Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, the thiol is eliminated as a neutral leaving group.

The relative rates of hydrolysis are pH-dependent. Kinetic studies on model thioacetates demonstrate that both acid- and base-mediated hydrolysis pathways are significant, alongside a pH-independent water-mediated reaction. nih.gov

| Catalyst | Solvent | Temperature (°C) | Product | Hypothetical Yield |

|---|---|---|---|---|

| HCl (0.1 M) | Water/Dioxane | 50 | 2-Methyl-4,5-dihydro-3-furanthiol | Moderate to High |

| NaOH (0.1 M) | Water/Ethanol | 25 | 2-Methyl-4,5-dihydro-3-furanthiol | High |

| None (pH 7) | Water | 25 | 2-Methyl-4,5-dihydro-3-furanthiol | Slow reaction |

Transesterification is the process of exchanging the acyl group of an ester (or thioester) with an alcohol. wikipedia.org For this compound, reaction with an alcohol (R'-OH) under acid or base catalysis would lead to the formation of a new ester (R'-OAc) and 2-methyl-4,5-dihydro-3-furanthiol. oup.comorganic-chemistry.org The mechanism is analogous to hydrolysis, with an alcohol acting as the nucleophile instead of water. wikipedia.org

Thioesters are highly effective acylating agents and participate in various acyl transfer reactions beyond hydrolysis and transesterification. ucsb.edu For instance, they react with amines (aminolysis) to form amides. This reactivity is a cornerstone of "native chemical ligation," a powerful technique for synthesizing proteins where a C-terminal thioester reacts with an N-terminal cysteine residue. nih.gov Computational studies have shown that thioesters are significantly more reactive than their oxoester counterparts toward amine and carbanion nucleophiles. nih.gov This enhanced reactivity is attributed to the better leaving group ability of the thiolate and differences in transition state stabilization. nih.gov

The sulfur atom in the thioacetoxy group is in the -2 oxidation state and is susceptible to oxidation. While direct oxidation of the thioester is less common, the thiol product of hydrolysis, 2-methyl-4,5-dihydro-3-furanthiol, can be readily oxidized. Mild oxidizing agents typically convert thiols to disulfides, forming bis(2-methyl-4,5-dihydrofuran-3-yl) disulfide. libretexts.org This process is thermodynamically favored over the analogous formation of peroxides from alcohols. libretexts.org

Stronger oxidizing agents can further oxidize the sulfur atom to higher oxidation states. If the thioester were converted to a sulfide (e.g., by reduction and alkylation), it could be oxidized sequentially to a sulfoxide and then a sulfone. libretexts.org The oxidation of disulfides can also lead to thiolsulfinates and ultimately to thiolsulfonates. nih.gov The specific products depend on the oxidant used and the reaction conditions. researchgate.net

| Starting Material | Oxidizing Agent | Potential Product | Sulfur Oxidation State |

|---|---|---|---|

| 2-Methyl-4,5-dihydro-3-furanthiol | I₂, air (mild) | Disulfide | -1 |

| Disulfide Derivative | m-CPBA, H₂O₂ | Thiolsulfinate | 0, +2 |

| Sulfide Derivative (R-S-R') | H₂O₂ | Sulfoxide | 0 |

| Sulfoxide Derivative | KMnO₄, Peracids | Sulfone | +2 |

Reactivity of the Dihydrofuran Ring System

The 4,5-dihydrofuran ring contains an endocyclic enol ether functionality. Enol ethers are electron-rich alkenes due to the resonance donation from the oxygen atom, making the double bond highly susceptible to electrophilic attack. wikipedia.org

The double bond in this compound readily undergoes electrophilic addition reactions. wikipedia.org In the addition of a protic acid like HBr, the reaction is expected to follow Markovnikov's rule. lumenlearning.com The initial protonation would occur at the C4 position, which is less substituted and further from the electron-donating oxygen. This leads to the formation of a resonance-stabilized oxocarbenium ion intermediate with the positive charge at C5, adjacent to the ring oxygen. Subsequent attack by the bromide nucleophile at C5 would yield the final product. youtube.com

The regioselectivity is dictated by the formation of the more stable carbocation intermediate. libretexts.org The oxygen atom's ability to stabilize an adjacent positive charge via resonance makes protonation at C4 the favored pathway.

Nucleophilic addition directly to the enol ether double bond is generally unfavorable unless the ring is activated by a strong electron-withdrawing group. However, nucleophiles can participate in reactions following an initial electrophilic attack or in ring-opening reactions. nih.govlibretexts.org

The dihydrofuran ring can undergo ring-opening reactions, particularly under acidic conditions. Lewis acids are effective catalysts for promoting the cleavage of the C-O bond in cyclic ethers. mdpi.com For substituted dihydrofurans, Lewis acid catalysis can initiate intramolecular cyclizations or rearrangements, leading to complex molecular architectures. mdpi.com For example, studies on related dihydrofuran acetals have shown that they can undergo intramolecular ring-opening benzannulation to form carbazoles. mdpi.com

Transition metal catalysts can also promote the ring-opening of unstrained heterocycles like dihydrofurans. nih.govnih.gov These reactions can proceed via mechanisms involving [2+2] cycloaddition followed by β-oxygen elimination, yielding acyclic products. nih.gov

Thermal and photochemical rearrangements of dihydrofuran systems are also known. Some substituted dihydrofurans undergo thermal rearrangement to form cyclopropane derivatives. rsc.orgrsc.org The thermal interconversion of 2,3-dihydrofuran itself and cyclopropane aldehyde has been studied. acs.org Additionally, certain dihydrofuran precursors can undergo photorearrangement, such as a formal retro-Claisen rearrangement, to yield different cyclic structures. nih.gov

Hydrogenation and Dehydrogenation Studies

Hydrogenation: The carbon-carbon double bond in the 4,5-dihydrofuran ring is susceptible to catalytic hydrogenation. This reaction would saturate the ring, converting this compound into its corresponding tetrahydrofuran derivative, S-(2-methyltetrahydrofuran-3-yl) ethanethioate. Studies on similar systems, such as the hydrogenation of 2,5-dihydrofuran to tetrahydrofuran, demonstrate the feasibility of this transformation. researchgate.net The reaction is typically carried out using heterogeneous catalysts, such as iridium supported on titania (Ir/TiO2), or nickel catalysts. researchgate.netrsc.org The process involves the addition of hydrogen across the double bond, a reaction that is generally exothermic. The choice of catalyst and reaction conditions (temperature, pressure) is crucial for achieving high selectivity and yield. For instance, in related syntheses, catalytic hydrogenation using a Palladium on carbon (Pd/C) catalyst has been employed as a key step to form saturated tetrahydrofuran rings from dihydrofuran precursors. mdpi.com

Dehydrogenation: The reverse reaction, dehydrogenation, would involve the formation of an aromatic furan (B31954) ring, yielding 2-methyl-3-thioacetoxyfuran. This process is generally more challenging and requires higher temperatures. Research on the dehydrogenation of alkyl-substituted tetrahydrofurans to their corresponding furans has shown success using a palladium on carbon catalyst at temperatures between 200 to 450°C. google.com This acceptorless dehydrogenation provides an atom-economical route to aromatic heterocycles, releasing hydrogen gas as the only byproduct. taylorfrancis.com Such a transformation would significantly alter the electronic properties and aroma profile of the parent molecule.

| Reaction Type | Substrate | Catalyst | Product | Reference |

|---|---|---|---|---|

| Hydrogenation | 2,5-Dihydrofuran | Ir/TiO2 | Tetrahydrofuran | researchgate.net |

| Dehydrogenation | 2-Methyltetrahydrofuran | Palladium on Carbon | 2-Methylfuran | google.com |

| Hydrogenation | Dihydrofuran derivative | Pd/C | Tetrahydrofuran derivative | mdpi.com |

Mechanistic Studies of Key Reactions Involving this compound

While direct mechanistic studies on this compound are not available, the reactivity of its constituent functional groups provides insight into potential reaction pathways.

The kinetics of reactions involving the thioester group, such as hydrolysis or aminolysis, are well-documented for analogous compounds. acs.org These reactions typically proceed through a nucleophilic acyl substitution mechanism. The rate of reaction is highly dependent on factors like the pH, temperature, and the nature of the nucleophile. tandfonline.comresearchgate.net For instance, thioester hydrolysis is known to be faster at higher pH due to the increased concentration of the more nucleophilic hydroxide ion. researchgate.net

Thermodynamically, thioesters are considered "energy-rich" compounds, meaning their hydrolysis is an exergonic process. nih.gov This inherent reactivity makes them susceptible to attack by various nucleophiles. nih.gov The hydrogenation of the dihydrofuran ring is also a thermodynamically favorable process, driven by the conversion of a π-bond and a H-H σ-bond into two new C-H σ-bonds. Thermodynamic data for the related compound, tetrahydrofuran, has been compiled, providing a basis for estimating the properties of substituted derivatives. nist.govnist.gov

In catalytic transformations of the dihydrofuran ring, various intermediates can be postulated. For example, in cobalt-catalyzed ring-opening reactions of 2,5-dihydrofuran, a metallacyclobutane intermediate is proposed. nih.gov The geometric constraints of such an intermediate can play a crucial role in directing the stereochemical outcome of the reaction and preventing side reactions. nih.gov Similarly, palladium-catalyzed reactions like the Heck reaction on dihydrofurans likely proceed through well-established organometallic intermediates involving oxidative addition and reductive elimination steps. organic-chemistry.org

Catalysis in Transformations of this compound

Catalysis offers a powerful tool for the selective transformation of molecules like this compound. Both transition metals and organocatalysts are widely used in the chemistry of dihydrofurans and thioesters.

The dihydrofuran moiety is a versatile substrate for a wide array of transition metal-catalyzed reactions. These methods enable the formation of complex molecular architectures under mild conditions.

Palladium Catalysis: Palladium complexes are effective for Heck reactions with 2,3-dihydrofuran, leading to the formation of 2-aryl-substituted dihydrofurans. organic-chemistry.orgorganic-chemistry.org Palladium is also used in multicomponent reactions to generate complex dihydrofuran scaffolds. acs.org

Gold Catalysis: Gold catalysts have been employed for the cyclization of α-hydroxyallenes to produce substituted 2,5-dihydrofurans. organic-chemistry.org

Ruthenium Catalysis: Ruthenium complexes, particularly Grubbs-type catalysts, are used for ring-closing metathesis reactions to form dihydrofurans. organic-chemistry.org

Cobalt Catalysis: Cobalt catalysts can promote enantioselective ring-opening reactions of unstrained heterocycles like 2,5-dihydrofuran. nih.gov

Indium Catalysis: Indium tribromide has been shown to catalyze the transfer hydrogenation of enones, initiating a cyclization to form trisubstituted furan derivatives. nih.gov

| Catalyst Type | Reaction | Substrate Type | Reference |

|---|---|---|---|

| Palladium | Heck Reaction | 2,3-Dihydrofuran | organic-chemistry.org |

| Gold | Cycloaddition | Propargyl alcohols | organic-chemistry.org |

| Ruthenium | Ring-Closing Metathesis | Dienes | organic-chemistry.org |

| Cobalt | Ring-Opening | 2,5-Dihydrofuran | nih.gov |

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, represents a green and powerful alternative to metal-based catalysis. In the context of dihydrofuran chemistry, organocatalysts have been successfully applied in various transformations. For example, Schreiner's thiourea catalyst has been used for the condensation of 1,2-dihydrofuran with glycolaldehyde in the synthesis of precursors for the antiviral drug darunavir. mdpi.com Furthermore, chiral diphenylprolinol derivatives have been employed to catalyze enantio- and diastereoselective cross-aldol reactions, demonstrating the potential for precise stereochemical control in the synthesis of complex molecules containing tetrahydrofuran units derived from dihydrofurans. mdpi.com These examples highlight the potential for organocatalysts to mediate reactions on the dihydrofuran scaffold of the title compound, potentially enabling asymmetric transformations.

Biocatalytic Approaches to Compound Transformations

A comprehensive search of scientific literature and research databases did not yield specific studies on the biocatalytic transformation of this compound. While biocatalysis, particularly utilizing enzymes like lipases, is a widely employed method for the transformation of various organic compounds, including furan derivatives, specific research detailing the application of these methods to this compound is not available in the public domain.

Enzymatic reactions, such as hydrolysis or transesterification catalyzed by lipases, are common biocatalytic approaches for compounds containing ester functional groups. In theory, a lipase could potentially catalyze the hydrolysis of the thioacetate (B1230152) group in this compound to yield 2-methyl-4,5-dihydrofuran-3-thiol. However, without experimental data from peer-reviewed research, any discussion of specific enzymes, reaction conditions, product yields, or mechanistic details would be purely speculative.

General principles of biocatalysis suggest that factors such as the choice of enzyme, solvent system, temperature, and pH would be critical in optimizing such a transformation. For instance, lipases are known to function efficiently in non-aqueous environments, which could be advantageous for a substrate with limited water solubility.

It is important to note the distinction between the lack of published research and the impossibility of such a reaction. The absence of dedicated studies on the biocatalytic transformation of this specific compound means that there is no established scientific basis to detail the research findings, data tables, or mechanistic investigations as requested. Further experimental research would be required to explore the potential of biocatalytic approaches for the transformation of this compound.

Derivatization Strategies and Analogues of 2 Methyl 3 Thioacetoxy 4,5 Dihydrofuran

Synthesis of Structurally Related Dihydrofuran Thiol and Thioether Derivatives

The most direct derivative of 2-methyl-3-thioacetoxy-4,5-dihydrofuran is its corresponding thiol, 2-methyl-4,5-dihydrofuran-3-thiol. This conversion is a straightforward hydrolysis of the thioacetate (B1230152) group. The thioacetate itself can be synthesized by the reaction of 4,5-dihydro-2-methylfuran with thioacetic acid google.com. This thiol serves as a key intermediate for the synthesis of various thioether derivatives.

One common method for preparing dihydrofuran thiols involves the reaction of a corresponding dihydrofuranone-3 or tetrahydrofuranone-3 with hydrogen sulfide google.com. This process can yield both dihydrofuran-3-thiols and their tetrahydrofuran counterparts.

From the versatile 2-methyl-4,5-dihydrofuran-3-thiol intermediate, a range of thioethers can be synthesized. For instance, disulfide and trisulfide derivatives can be prepared through reactions with specific chlorosulfur compounds. The reaction of the thiol with an alkyl sulfur chloride (RSCl) yields an alkyl (2-methyl-4,5-dihydro-3-furyl) disulfide, while reaction with an alkyl disulfur chloride (RSSCl) produces the corresponding trisulfide google.com.

Table 1: Synthesis of Thiol and Thioether Derivatives

| Precursor | Reagent(s) | Product | Derivative Type |

|---|---|---|---|

| This compound | Water (Hydrolysis) | 2-Methyl-4,5-dihydrofuran-3-thiol | Thiol |

| 4,5-Dihydro-2-methylfuran | Thioacetic Acid | This compound | Thioacetate |

| Dihydrofuranone-3 | Hydrogen Sulfide | Dihydrofuran-3-thiol | Thiol |

| 2-Methyl-4,5-dihydrofuran-3-thiol | Alkyl sulfur chloride (RSCl) | Alkyl (2-methyl-4,5-dihydro-3-furyl) disulfide | Thioether (Disulfide) |

Modification of the Methyl Group and Dihydrofuran Ring Substituents

Modifications to the core structure of this compound, beyond the sulfur-containing substituent, involve alterations to the methyl group and the addition of other substituents to the dihydrofuran ring. While direct modifications on the thioacetate are less common, reactions on the related 2-methylfuran provide insight into potential synthetic pathways.

For instance, 2-methylfuran can undergo hydroxyalkylation/alkylation reactions with various carbonyl compounds, which could be a strategy to introduce more complex side chains in place of the methyl group, or at other positions on the ring if starting with a different furan (B31954) derivative mdpi.com. Acylation reactions of 2-methylfuran with anhydrides or carboxylic acids are also known, suggesting that functional groups could be added to the ring system mdpi.com. These types of reactions could potentially be adapted for the dihydrofuran scaffold to create a diverse library of analogues.

Structure-Reactivity Relationship Studies of Analogues

The relationship between the structure of these compounds and their properties, particularly their sensory characteristics, is an area of active research. Studies on the stereoisomers of the saturated analogue, 2-methyl-tetrahydrofuran-3-thiol acetate, have revealed significant differences in odor properties. Gas chromatography-olfactometry (GC-O) analysis of the four stereoisomers showed perceptible differences in both their odor characteristics and intensities researchgate.net.

This demonstrates a clear structure-activity relationship, where the specific three-dimensional arrangement of the atoms in the molecule has a direct impact on its interaction with olfactory receptors. Such studies are crucial for understanding how subtle changes in molecular structure can lead to significant changes in chemical and biological properties. While specific reactivity studies on analogues of this compound are not widely published, these findings on closely related compounds suggest that modifications to the dihydrofuran ring, the position and nature of substituents, and the stereochemistry would all be expected to influence the compound's reactivity and physical properties.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR can map out the carbon-hydrogen framework.

For 2-Methyl-3-thioacetoxy-4,5-dihydrofuran, ¹H NMR would provide information on the number of different types of protons, their connectivity, and their chemical environment. The ¹³C NMR spectrum would similarly reveal the number and types of carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.)

| Atom Position / Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₃ (Methyl on ring) | ~2.0-2.3 | ~15-20 |

| C4-H₂ (Methylene) | ~2.5-2.9 | ~25-35 |

| C5-H₂ (Methylene) | ~4.2-4.6 | ~65-75 |

| C=O-CH₃ (Acetyl methyl) | ~2.3-2.5 | ~30-35 |

| C2 (Quaternary carbon) | - | ~110-120 |

| C3 (Quaternary carbon) | - | ~140-150 |

| C=O (Thioester carbonyl) | - | ~190-200 |

To confirm the connectivity of atoms within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this molecule, a COSY spectrum would show a correlation between the protons of the two methylene groups on the dihydrofuran ring (at C4 and C5), confirming their neighborly relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the carbon atom to which it is directly attached. This would definitively assign the proton signals for the C2-methyl, C4-methylene, C5-methylene, and acetyl methyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing longer-range connectivity (typically over 2-3 bonds). It reveals correlations between protons and carbons that are not directly bonded. Key expected HMBC correlations for this compound would include:

Correlation from the C2-CH₃ protons to the C2 and C3 carbons, confirming the methyl group's position.

Correlation from the acetyl CH₃ protons to the thioester carbonyl carbon (C=O).

Correlation from the C4-H₂ protons to the C2, C3, and C5 carbons, piecing together the dihydrofuran ring structure.

Solid-State NMR (ssNMR) is utilized to study materials in their solid form. While typically applied to crystalline materials to investigate polymorphism (the ability of a substance to exist in more than one crystal form), its application to a liquid compound like this compound would be limited unless it can be crystallized or studied in a solid matrix. If crystalline forms were obtained, ssNMR could provide insights into the molecular packing and conformation in the solid state, which can differ from the solution state.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₇H₁₀O₂S), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula with high confidence.

Table 2: Expected HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (Monoisotopic) |

| C₇H₁₀O₂S | 158.0401 |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing volatile compounds like flavoring agents. A GC-MS analysis would provide a chromatogram indicating the purity of a sample. The mass spectrum corresponding to the main peak would display the molecular ion (M⁺) and a characteristic fragmentation pattern.

Based on the structure, the primary fragmentation pathways would likely involve:

Loss of the acetyl group: Cleavage of the C-S bond could lead to the loss of a ketene molecule (CH₂=C=O) or an acetyl radical (•COCH₃), resulting in significant fragment ions.

Cleavage of the thioester: A common fragmentation is the formation of an acylium ion [CH₃CO]⁺ at m/z 43.

Ring opening/fragmentation: The dihydrofuran ring itself can undergo cleavage to produce smaller, characteristic fragments.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular chemical bonds and functional groups, providing a molecular "fingerprint."

For this compound, the key functional groups would produce characteristic signals:

Thioester C=O Stretch: A strong, sharp absorption band in the IR spectrum, typically around 1690-1715 cm⁻¹, is a definitive indicator of the thioester carbonyl group.

C-O-C Stretch: Vibrations from the ether linkage within the dihydrofuran ring would be expected in the 1050-1250 cm⁻¹ region.

C=C Stretch: The double bond within the dihydrofuran ring would show a stretching vibration around 1640-1680 cm⁻¹.

C-H Stretches: Signals corresponding to sp³ hybridized C-H bonds (from the methyl and methylene groups) would appear just below 3000 cm⁻¹.

C-S Stretch: The carbon-sulfur bond stretch is typically weaker and appears in the 600-800 cm⁻¹ range.

Raman spectroscopy would be particularly useful for observing the C=C and C-S bonds, as these are often more Raman-active than IR-active.

Table 3: Expected Characteristic IR/Raman Vibrational Frequencies

| Functional Group | Bond | Expected Frequency Range (cm⁻¹) |

| Thioester Carbonyl | C=O | 1690 - 1715 |

| Alkene | C=C | 1640 - 1680 |

| Ether | C-O-C | 1050 - 1250 |

| Thioether | C-S | 600 - 800 |

| Alkane C-H | C-H (sp³) | 2850 - 3000 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule, providing unequivocal evidence of its absolute stereochemistry and conformational preferences. purechemistry.orgwikipedia.orgnih.govnih.gov This method relies on the diffraction of X-rays by a single crystal of the compound, which yields an electron density map from which the atomic positions can be determined. nih.gov

As of the current literature, a specific single-crystal X-ray diffraction study for "this compound" has not been reported. Therefore, its absolute stereochemistry and solid-state conformation have not been experimentally determined by this method.

In the absence of direct crystallographic data for the target compound, the absolute configuration of chiral centers in structurally related furan (B31954) derivatives and thioesters is often determined through derivatization with a chiral auxiliary, followed by NMR spectroscopy or X-ray analysis of the resulting diastereomers. researchgate.net For volatile chiral furan derivatives, gas chromatography on a chiral stationary phase can also be employed to separate enantiomers. nih.gov Computational methods, such as Density Functional Theory (DFT), can be used to predict the most stable conformations of the molecule in the gas phase or in solution. purechemistry.org

Table 1: General Parameters for X-ray Crystallography of Organic Compounds

| Parameter | Description | Typical Values/Conditions |

| Crystal System | The symmetry of the crystal lattice. | Triclinic, Monoclinic, Orthorhombic, etc. nih.gov |

| Space Group | The symmetry operations that describe the arrangement of molecules in the unit cell. | e.g., P2₁/c, C2/c |

| Radiation Source | The type of X-ray used for diffraction. | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |

| Temperature | The temperature at which the diffraction data is collected. | Typically 100-293 K |

| Data Collection | The process of measuring the intensities of the diffracted X-rays. | Diffractometer with a CCD or CMOS detector |

| Structure Solution | The method used to determine the initial phases of the structure factors. | Direct methods or Patterson methods |

| Structure Refinement | The process of optimizing the atomic positions and thermal parameters. | Full-matrix least-squares on F² |

Chromatographic Methods for Purity and Separation

Chromatographic techniques are indispensable for assessing the purity of "this compound" and for the separation of its potential stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose.

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For the analysis of "this compound," a reversed-phase HPLC method is often suitable.

A patent document describes a purification method for a mixture containing "this compound" using preparative HPLC. google.comgoogle.com The described conditions can be adapted for analytical purposes to assess the purity of the compound.

Table 2: Exemplary HPLC Method Parameters for the Analysis of Thioesters

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile (B) google.comgoogle.com |

| Gradient | e.g., 35% B to 45% B over 30 minutes google.comgoogle.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or Mass Spectrometry (MS) |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

For the separation of enantiomers, chiral HPLC is the method of choice. This involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the resolution of furan and dihydrofuran derivatives. nih.gov

Gas chromatography is a powerful technique for the analysis of volatile compounds and is widely used in the flavor and fragrance industry. scribd.com "this compound" is amenable to GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Table 3: General Gas Chromatography Method Parameters

| Parameter | Condition |

| Column | Non-polar (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) or polar (e.g., DB-WAX) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | e.g., 50 °C (2 min), ramp to 250 °C at 10 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| MS Transfer Line Temp | 280 °C |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

For the separation of the enantiomers of "this compound," chiral GC columns containing cyclodextrin derivatives are commonly used. nih.gov These columns can effectively resolve the enantiomers of various furan and dihydrofuran derivatives. nih.gov

Advanced Applications and Potential Technological Implementations Excluding Clinical, Biological, Safety, and Basic Identification

Applications in Materials Science (e.g., Polymer Chemistry, Specialty Monomers)

Currently, there is no publicly available scientific literature or patent documentation that describes the application of 2-Methyl-3-thioacetoxy-4,5-dihydrofuran in the field of materials science. This includes a lack of information regarding its use in polymer chemistry or as a specialty monomer for the synthesis of novel materials. Research in this area appears to be uninvestigated or at least not disclosed in accessible records.

Catalysis and Ligand Design for Organometallic Reactions

A thorough review of scientific databases and patent literature reveals no documented use of this compound in the fields of catalysis or as a ligand in organometallic chemistry. Its molecular structure, containing a thioester and a dihydrofuran ring, could theoretically offer coordination sites for metal centers. However, there is no evidence to suggest that it has been explored for these purposes in any research or industrial context.

Role in Advanced Chemical Synthesis (e.g., Building Block for Complex Molecules)

While this compound is a synthetically produced heterocyclic compound, there is a notable absence of published research detailing its use as a specific building block or precursor for the synthesis of more complex molecules. Chemical suppliers may list it under a general category of "building blocks," but specific, documented synthetic pathways originating from this compound to create advanced molecular architectures are not available in the current scientific literature.

Environmental and Agro-Chemical Contexts (excluding toxicity/safety aspects)

There is no information available in the public domain to suggest any application or specific research into this compound within environmental or agrochemical contexts, aside from safety and toxicological assessments for its use as a food additive. No studies have been identified that explore its potential as, for example, a pesticide, herbicide, or in any other agrochemical formulation, nor are there any reports on its environmental fate or potential for bioremediation applications.

Role in Advanced Flavor Chemistry Research

The primary application of this compound is as a flavoring agent. In the context of advanced flavor chemistry research, its significance is primarily understood through its predicted chemical transformations, which are relevant to its stability and the generation of other flavor-active compounds.

The main chemical transformation of this compound that has been considered in scientific evaluations is its hydrolysis. Regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have noted that this compound is predicted to be hydrolyzed to 2-methyl-4,5-dihydrofuran-3-thiol. who.int This hydrolysis is a critical aspect of its behavior in aqueous environments, such as in many food and beverage products.

The generation of 2-methyl-4,5-dihydrofuran-3-thiol is significant as this resulting thiol compound is itself a potent aroma molecule. The thioacetoxy group in the parent molecule can be considered a protecting group for the more volatile and reactive thiol. This transformation from a less odorous precursor to a highly aromatic compound is a key area of interest in flavor chemistry.

Below is a data table summarizing the key compounds involved in this transformation.

| Compound Name | Chemical Formula | Role in Transformation |

| This compound | C₇H₁₀O₂S | Parent compound/precursor |

| 2-Methyl-4,5-dihydrofuran-3-thiol | C₅H₈OS | Hydrolysis product; potent aroma compound |

Further research into the controlled release of 2-methyl-4,5-dihydrofuran-3-thiol from its thioacetate (B1230152) precursor under different food processing conditions (e.g., temperature, pH) could be a subject of advanced flavor chemistry studies. However, detailed studies on such controlled release or its reactions with other food matrix components to generate novel flavor compounds are not extensively documented in the available literature.

常见问题

Basic Research Questions

Q. How can 2-Methyl-3-thioacetoxy-4,5-dihydrofuran be synthesized and characterized in academic settings?

- Synthesis : The compound can be synthesized via hydroboration-elimination sequences. For example, hydroboration of 2-methyl-4,5-dihydrofuran derivatives with diborane (generated from NaBH₄ and BF₃·Et₂O) followed by BF₃-mediated elimination yields unsaturated alcohols or cycloadducts. Purification via silica gel chromatography is critical for isolating high-purity product .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., Varian DP-60-IL) is essential for analyzing coupling constants (e.g., J = 3.5–4.0 Hz for H₄–H₅ interactions) and dihedral angles. Infrared (IR) spectroscopy (Perkin-Elmer Model 621) and high-resolution mass spectrometry (CEC-21-110) further confirm structural integrity .

Q. What analytical techniques are optimal for confirming the structure and purity of this compound?

- Primary Methods :

- NMR : Detects spin-spin coupling patterns (e.g., doublets for H₆ in simplified spectra) and electronic environments.

- Gas Chromatography (GC) : Varian Aerograph Model 1200 HY FID ensures purity assessment, especially when coupled with flame ionization detection.

- Mass Spectrometry : High-resolution MS provides exact mass confirmation .

Q. What are the best practices for handling and storing this compound?

- Handling : Use standard laboratory safety protocols (gloves, fume hoods) due to potential reactivity of thioacetoxy groups. Avoid exposure to oxygen or moisture to prevent decomposition .

- Storage : Store in a cool, dry environment under inert gas (e.g., N₂ or Ar) to maintain stability. Solubility in non-polar solvents (e.g., hexane) or fats/oils may aid long-term preservation .

Advanced Research Questions

Q. What mechanistic insights explain the photocycloaddition reactions involving this compound?

- Mechanism : Photocycloaddition with diphenylacetylene proceeds via triplet energy transfer. Sensitizers like triphenylene (E₀ = 66.6 kcal/mol) absorb UV light (3000 Å) to populate triplet states, enabling cyclobutene formation. Quenching experiments (e.g., using pyrene) confirm triplet-mediated pathways .

- Key Factors : Degassing solvents minimizes oxygen quenching. Reaction efficiency depends on sensitizer energy levels and wavelength matching (e.g., 2537 Å vs. 3500 Å) .

Q. How does the stereoelectronic environment influence reactivity in cycloaddition reactions?

- Steric Effects : The thioacetoxy group at C3 and methyl group at C2 create steric hindrance, directing regioselectivity in [2+2] cycloadditions.

- Electronic Effects : NMR data (e.g., J = 0 Hz for H₆–H₅ in certain bicyclic systems) suggest dihedral angles >90° between substituents, reducing coupling and stabilizing transition states .

Q. How can computational methods like DFT improve understanding of this compound’s electronic structure?

- DFT Applications : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (20% Hartree-Fock) accurately predict thermochemical properties (e.g., atomization energies with ±2.4 kcal/mol error). These models help rationalize photochemical behavior and optimize reaction conditions .

Q. How can enantioselective methods be applied to synthesize dihydrofuran derivatives?

- Organocatalysis : Chiral organocatalysts (e.g., thiourea derivatives) enable asymmetric synthesis of 4,5-dihydrofuran-2-carboxylates, key intermediates for bioactive natural products like cheimonophyllal. Reaction optimization involves solvent polarity and catalyst loading adjustments .

Methodological Considerations

- Contradiction Analysis : Discrepancies in reported reaction yields may arise from oxygen contamination (quenches triplet states) or variations in sensitizer purity. Replicate experiments under degassed conditions using standardized sensitizers (e.g., triphenylene) to ensure reproducibility .

- Data Validation : Cross-reference NMR coupling constants with computational dihedral angle predictions to validate proposed reaction intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。